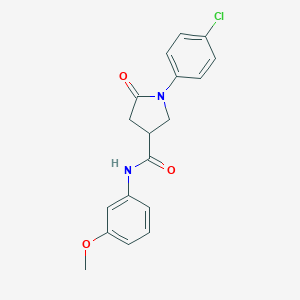![molecular formula C17H9BrN4S B392216 14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene](/img/structure/B392216.png)
14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole is a complex heterocyclic compound that incorporates multiple fused rings, including thiazole, triazine, and indole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 3-allylthio-5H-[1,2,4]triazino-[5,6-b]indole with bromine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process. The one-pot synthesis approach is also employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and thiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, iodine, and various reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with bromine can yield halogenated derivatives, while reduction reactions can produce dehalogenated compounds .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, exhibit diverse biological activities.
Indole Derivatives: Indole-based compounds, like tryptophan and indole-3-acetic acid, are known for their wide range of biological and clinical applications.
Uniqueness
3-(4-Bromophenyl)[1,3]thiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole is unique due to its complex structure, which combines multiple heterocyclic rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for research and development in various fields .
Eigenschaften
Molekularformel |
C17H9BrN4S |
|---|---|
Molekulargewicht |
381.3g/mol |
IUPAC-Name |
14-(4-bromophenyl)-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,13-heptaene |
InChI |
InChI=1S/C17H9BrN4S/c18-11-7-5-10(6-8-11)14-9-23-17-20-16-15(21-22(14)17)12-3-1-2-4-13(12)19-16/h1-9H |
InChI-Schlüssel |
VSBCFAMBEBTRMN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NN4C(=CSC4=NC3=N2)C5=CC=C(C=C5)Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN4C(=CSC4=NC3=N2)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-butoxy-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B392133.png)


![4-bromo-N-(3b,4,5,6,6a,7,9,9a,10,11,12,12a-dodecahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)benzamide](/img/structure/B392143.png)

![2-[(2E)-2-[(4-pentoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B392147.png)
![(4Z)-2-(4-CHLOROPHENYL)-4-({4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE](/img/structure/B392148.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B392149.png)
![4-[2-(hexyloxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B392150.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B392151.png)


![4-{2-[(4-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B392155.png)
![2-[(3-Chlorobenzylidene)amino]-4,5-dimethyl-3-furonitrile](/img/structure/B392157.png)
